N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrimidine moiety, which is further connected to a benzenesulfonamide group with a trifluoromethyl substituent. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, which is then functionalized with a morpholine ring. The final step involves the introduction of the benzenesulfonamide group with a trifluoromethyl substituent. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(2-pyrimidinyl)-4-(trifluoromethyl)benzenesulfonamide: Lacks the morpholine ring, which may affect its chemical properties and biological activities.
N-(2-morpholinopyrimidin-5-yl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to compounds with different properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S/c16-15(17,18)11-1-3-13(4-2-11)26(23,24)21-12-9-19-14(20-10-12)22-5-7-25-8-6-22/h1-4,9-10,21H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRIDSIITOUHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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